molecular formula C17H18F3N3O3 B2969473 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 2034231-09-7

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2969473
CAS RN: 2034231-09-7
M. Wt: 369.344
InChI Key: UAIUSUDHHOZEOT-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.344. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The compound's chemical synthesis and reactivity are explored through the study of N-halogeno compounds, highlighting its potential as a fluorinating agent. Perfluoro-[N-(4-pyridyl)acetamide], a related compound, showcases the utility of similar compounds in fluorination reactions under mild conditions, indicating potential applications in synthesizing fluorinated derivatives for various research applications (Banks et al., 1996).

Drug Development and Photoreactivity

Flutamide and its derivatives, which share structural similarities, demonstrate the importance of studying photoreactions for drug development. Research on flutamide's photoreactivity in different solvents highlights the significance of understanding how light exposure affects drug stability and efficacy, pointing towards the broader implications for compounds like N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-fluorophenoxy)acetamide in pharmaceutical applications (Watanabe et al., 2015).

Anticancer Activity

The study of 1,3,4-Oxadiazole derivatives as inhibitors for Collapsin response mediator protein 1 (CRMP 1) in lung cancer research exemplifies the potential therapeutic applications of similar compounds. The synthesis and evaluation of these derivatives for anticancer activity underscore the relevance of oxadiazole compounds in developing novel chemotherapeutic agents (Panchal et al., 2020).

Herbicidal Activity

The synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives and their evaluation for herbicidal activity present an agricultural application. These compounds' effectiveness against dicotyledonous weeds suggests potential uses of structurally related compounds in developing new herbicides (Wu et al., 2011).

Antimicrobial and Antioxidant Activities

Research on novel coordination complexes constructed from pyrazole-acetamide derivatives, including studies on their hydrogen bonding, self-assembly processes, and antioxidant activity, highlights the compound's potential in antimicrobial and antioxidant applications. These findings suggest that compounds like this compound could be explored for similar bioactivities (Chkirate et al., 2019).

properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c18-12-3-1-2-4-13(12)25-10-14(24)21-9-15-22-16(23-26-15)11-5-7-17(19,20)8-6-11/h1-4,11H,5-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIUSUDHHOZEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)COC3=CC=CC=C3F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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